Product packaging for (2-(Benzyloxy)-5-methylphenyl)boronic acid(Cat. No.:CAS No. 127972-17-2)

(2-(Benzyloxy)-5-methylphenyl)boronic acid

Cat. No.: B154925
CAS No.: 127972-17-2
M. Wt: 242.08 g/mol
InChI Key: AMBDTEZABFLVAD-UHFFFAOYSA-N
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Description

Contextual Significance within Boronic Acid Chemistry

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. researchgate.net They are generally stable, easy to handle, and exhibit low toxicity, making them highly attractive for synthetic purposes. researchgate.netnih.gov A key feature of boronic acids is their role as Lewis acids, which allows them to form reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors. researchgate.net

Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnbinno.com This reaction, which joins an organoboron reagent with an organic halide or triflate, is tolerant of a wide range of functional groups and typically proceeds under mild conditions with high yields. tcichemicals.comrsc.org The development of this reaction was a significant milestone in organic chemistry, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki. The widespread use of the Suzuki-Miyaura coupling in the pharmaceutical and materials science industries underscores the importance of boronic acids like (2-(Benzyloxy)-5-methylphenyl)boronic acid. chemrxiv.org

Historical Development and Initial Research Trajectories of Arylboronic Acids

The history of boronic acids dates back to 1860 with their first synthesis by Edward Frankland. nih.gov Early synthetic methods for arylboronic acids often involved the reaction of organometallic intermediates, such as Grignard reagents (arylmagnesium halides), with borate esters at low temperatures. nih.gov Another common historical route involved lithium-halogen exchange on an aryl halide, followed by electrophilic trapping with a borate ester. nih.gov These foundational methods paved the way for the synthesis of a vast library of arylboronic acids with diverse substitution patterns.

The research trajectory for arylboronic acids shifted dramatically with the discovery of the Suzuki-Miyaura reaction in the late 1970s and its popularization in subsequent decades. tcichemicals.com This discovery transformed arylboronic acids from chemical curiosities into indispensable tools for synthetic chemists. Research efforts then expanded to refine synthesis methods, improve the stability and reactivity of boronic acid reagents, and broaden the scope of their applications in constructing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. tcichemicals.comgre.ac.uk

Scope and Research Focus on this compound

The research focus on this compound is centered on its utility as a multifunctional building block in organic synthesis. Its primary application is as a coupling partner in Suzuki-Miyaura reactions. chemicalbook.com The specific arrangement of its functional groups dictates its strategic value:

The Boronic Acid Group: This is the reactive site for the palladium-catalyzed cross-coupling, enabling the formation of a new carbon-carbon bond with an aryl or vinyl halide/triflate.

The Benzyloxy Group: This moiety serves as a protecting group for a phenol (B47542). After the Suzuki-Miyaura coupling has been performed to construct the desired molecular backbone, the benzyl (B1604629) group can be removed through hydrogenolysis to reveal a hydroxyl group. This allows for the late-stage introduction of a reactive phenol functionality for further derivatization.

The Methyl Group: The para-position of the methyl group relative to the benzyloxy group influences the electronic properties of the aromatic ring and provides steric bulk, which can affect the efficiency and selectivity of the cross-coupling reaction.

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, its synthesis follows established protocols for arylboronic acids. A plausible route involves the benzylation of 2-bromo-4-methylphenol, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate (like triisopropyl borate) and acidic workup.

The primary research application of this compound is as an intermediate for creating complex biaryl structures. For example, it can be coupled with a heterocyclic halide to produce a molecule with a benzyloxy-methyl-phenyl-heterocycle core. Subsequent debenzylation would yield a hydroxy-biaryl compound, a common structural feature in biologically active molecules.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound. The data is primarily based on predicted values from chemical databases.

PropertyValue
CAS Number 127972-17-2
Molecular Formula C₁₄H₁₅BO₃
Molecular Weight 242.08 g/mol
Boiling Point (Predicted) 448.2 ± 55.0 °C
Density (Predicted) 1.17 ± 0.1 g/cm³
pKa (Predicted) 8.67 ± 0.53
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15BO3 B154925 (2-(Benzyloxy)-5-methylphenyl)boronic acid CAS No. 127972-17-2

Properties

IUPAC Name

(5-methyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDTEZABFLVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562402
Record name [2-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127972-17-2
Record name [2-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyloxy 5 Methylphenyl Boronic Acid

Precursor Synthesis and Functionalization Approaches

The synthesis of the target boronic acid begins with the preparation of a suitable aromatic precursor, which is typically a halogenated derivative of 1-(benzyloxy)-4-methylbenzene. A common and logical starting material for this process is 4-methylphenol (p-cresol). The synthesis of the key intermediate, 2-bromo-1-(benzyloxy)-4-methylbenzene, involves two primary steps:

Bromination of 4-methylphenol: The first step is the regioselective bromination of 4-methylphenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methyl group, bromination occurs at one of the ortho positions.

Benzylation of 2-bromo-4-methylphenol: The subsequent step involves the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by treating 2-bromo-4-methylphenol with a base such as potassium carbonate, reacts with benzyl bromide to yield 2-bromo-1-(benzyloxy)-4-methylbenzene. This precursor now contains the necessary benzyloxy and methyl groups and a halogen handle for the introduction of the boronic acid moiety.

Methodologies for Boronic Acid Moiety Introduction

With the halogenated precursor in hand, the critical step is the introduction of the boronic acid group at the position of the halogen. Several robust methods are available for this transformation.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of synthesizing (2-(Benzyloxy)-5-methylphenyl)boronic acid, the benzyloxy group can act as a directed metalation group (DMG). The process involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent like n-butyllithium or sec--butyllithium, at low temperatures. The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate. Subsequent acidic workup hydrolyzes the boronate ester to afford the desired boronic acid. The benzyloxy group's ability to coordinate with the lithium cation directs the deprotonation to the adjacent ortho position, ensuring high regioselectivity.

Palladium-Catalyzed Borylation Protocols

The Miyaura borylation is a widely used and highly efficient palladium-catalyzed cross-coupling reaction for the synthesis of arylboronates. raineslab.comunibo.it This method involves the reaction of an aryl halide, in this case, 2-bromo-1-(benzyloxy)-4-methylbenzene, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). unibo.it The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). A base, such as potassium acetate or potassium carbonate, is required to facilitate the catalytic cycle. The reaction typically yields the pinacol ester of the boronic acid, which is stable and can be easily purified by chromatography. The pinacol ester can then be hydrolyzed to the free boronic acid if required, or used directly in subsequent reactions like the Suzuki-Miyaura coupling.

Alternative Synthetic Routes

An alternative to the aforementioned methods is the use of Grignard reagents. The precursor, 2-bromo-1-(benzyloxy)-4-methylbenzene, can be converted into the corresponding Grignard reagent, (2-(benzyloxy)-5-methylphenyl)magnesium bromide, by reacting it with magnesium metal. This organometallic intermediate can then be treated with a borate ester, such as trimethyl borate, at low temperatures. Subsequent hydrolysis of the resulting boronate ester yields this compound. This method is a classic approach for the formation of carbon-boron bonds.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound, particularly via palladium-catalyzed borylation, are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, and solvent. For instance, different phosphine (B1218219) ligands can have a significant impact on the catalytic activity and stability of the palladium catalyst. The choice of base is also crucial, with weaker bases like potassium acetate often being preferred to minimize side reactions. The reaction temperature and time are also critical variables that need to be fine-tuned to maximize the yield and purity of the product. Recent studies have focused on developing more active and robust catalyst systems to improve the efficiency of the borylation of aryl halides. bris.ac.uk

Below is an interactive table summarizing typical conditions that can be optimized for the Miyaura borylation reaction:

ParameterOptionsRationale for Optimization
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of catalyst affects reaction rate and efficiency.
Ligand PPh₃, XPhos, SPhosLigands stabilize the palladium center and influence its reactivity.
Boron Source Bis(pinacolato)diboron (B₂pin₂), TetrahydroxydiboronB₂pin₂ is common for forming stable pinacol esters.
Base KOAc, K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step in the catalytic cycle.
Solvent Dioxane, Toluene, DMFThe solvent's polarity and boiling point can influence reaction kinetics.
Temperature 80-110 °CHigher temperatures often increase the reaction rate but can lead to decomposition.

Analytical Methodologies for Purity Assessment and Structural Elucidation

The purity and structural integrity of the synthesized this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group protons, the benzylic methylene (B1212753) protons, and the acidic protons of the boronic acid group. ¹³C NMR provides information on the carbon skeleton of the molecule. ¹¹B NMR is also a valuable tool for characterizing organoboron compounds, with the chemical shift providing insight into the coordination state of the boron atom.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. lookchem.comaksci.com Reversed-phase HPLC is commonly used to separate the desired boronic acid from any starting materials, byproducts, or impurities. The purity is determined by integrating the peak area of the product relative to the total peak area.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the O-H stretch of the boronic acid, the C-O stretch of the ether, and the aromatic C-H and C=C stretching vibrations.

These analytical methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its identity, structure, and purity for subsequent applications.

Mechanistic Investigations of 2 Benzyloxy 5 Methylphenyl Boronic Acid in Cross Coupling Reactions

Role in Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The participation of (2-(Benzyloxy)-5-methylphenyl)boronic acid in this reaction is of particular interest due to the electronic and steric effects imparted by its substituents.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Initially, a Pd(0) species undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. researchgate.net

For this compound, the ortho-benzyloxy group can potentially influence the transmetalation step. The oxygen atom could coordinate to the palladium center, forming a chelate-like transition state. This chelation could stabilize the transition state, potentially accelerating the rate of transmetalation compared to non-alkoxy substituted phenylboronic acids. beilstein-journals.org

Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst. The choice of ligand can significantly impact the stereochemical outcome of the reaction, especially when dealing with substrates that can undergo isomerization. organic-chemistry.org While specific ligand effect studies on this compound are not extensively documented, research on similar systems suggests that bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the desired coupling and preventing side reactions. organic-chemistry.org

Table 1: Postulated Influence of Ligands on Suzuki-Miyaura Coupling with this compound

Ligand Type Potential Effect Rationale
Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) Increased reaction rates and yields. Stabilize the Pd(0) state and promote oxidative addition.
Buchwald-type biaryl phosphines High catalytic activity and broad substrate scope. Combination of steric bulk and electron-richness is optimal for many cross-couplings.

This table is based on general principles of Suzuki-Miyaura couplings and not on specific experimental data for this compound.

The electronic and steric nature of the substituents on this compound directly impacts its reactivity. The para-methyl group is an electron-donating group, which increases the electron density on the aromatic ring. This can enhance the nucleophilicity of the aryl group, potentially facilitating the transmetalation step.

In Suzuki-Miyaura reactions involving stereogenic centers, the retention of configuration is often observed. For reactions involving alkenyl halides, the geometry of the double bond is typically preserved. organic-chemistry.org While this compound itself is achiral, its coupling with a chiral organic halide would be expected to proceed with retention of stereochemistry at the halide-bearing carbon.

The ortho-substituent can play a role in directing the stereochemical outcome in certain contexts. For instance, in reactions that could lead to axial chirality, the bulky benzyloxy group would be a key determinant in the atropselective synthesis of biaryls. beilstein-journals.org The choice of ligand on the palladium catalyst is also a critical factor in controlling stereochemistry, as different ligands can favor different transition state geometries. organic-chemistry.org

Participation in Other Boron-Mediated Transformations

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents in a variety of other transformations.

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol, using a copper catalyst. organic-chemistry.org This reaction is an important alternative to the Buchwald-Hartwig amination. The mechanism is thought to involve the formation of a copper-aryl intermediate, followed by reaction with the heteroatom nucleophile and subsequent reductive elimination.

The electronic properties of this compound would influence its reactivity in a Chan-Lam coupling. The electron-donating methyl group should enhance the nucleophilicity of the aryl group, making it more reactive towards the copper catalyst. The ortho-benzyloxy group could again exhibit a dual role. Its steric bulk might impede the reaction, but the oxygen atom could also interact with the copper center, potentially modulating the reaction's course and efficiency. Research on substituted arylboronic acids in Chan-Lam couplings has shown that both electron-rich and electron-poor systems can be effective, though reaction conditions often need to be optimized for specific substrates. beilstein-journals.org

The Petasis reaction is a multicomponent reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.org This reaction is valued for its operational simplicity and its ability to generate molecular complexity in a single step. The mechanism is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by a boronate species formed from the boronic acid.

In the context of the Petasis reaction, this compound would serve as the nucleophilic component. The electron-donating character of the substituted phenyl ring would be expected to enhance its nucleophilicity and thus its reactivity in this transformation. The reaction tolerates a wide range of functional groups on the boronic acid, and the benzyloxy and methyl groups are unlikely to interfere with the reaction. nih.gov The steric bulk of the ortho-benzyloxy group might influence the rate of the reaction, but successful Petasis reactions have been reported with a variety of sterically hindered boronic acids.

Table 2: Summary of Potential Mechanistic Influences of Substituents in this compound

Reaction Substituent Potential Mechanistic Influence
Suzuki-Miyaura ortho-Benzyloxy Chelation to palladium, steric hindrance, potential for atropisomerism.
Suzuki-Miyaura para-Methyl Electron-donating, enhances nucleophilicity of the aryl group.
Chan-Lam ortho-Benzyloxy Steric hindrance, potential interaction with copper catalyst.
Chan-Lam para-Methyl Electron-donating, enhances reactivity.
Petasis ortho-Benzyloxy Steric hindrance may affect reaction rate.

This table represents hypothesized effects based on general mechanistic principles and studies of related compounds, as direct mechanistic studies on this compound are limited.

Intramolecular Reactivity and Cyclization Pathways

While cross-coupling reactions of this compound typically involve intermolecular bond formation, the strategic positioning of the benzyloxy group ortho to the boronic acid moiety introduces the potential for intramolecular reactivity and cyclization. These pathways, often facilitated by transition metal catalysts, can lead to the formation of rigid, fused ring systems, which are of significant interest in medicinal chemistry and materials science. Mechanistic investigations into analogous systems have shed light on the plausible intramolecular cyclization routes available to this compound.

The primary intramolecular pathway anticipated for this compound is an intramolecular O-arylation, leading to the formation of a dibenzofuran (B1670420) core structure. This type of reaction is a variation of the Suzuki-Miyaura coupling, where the nucleophilic partner (the phenoxide, formed in situ or through the cleavage of the benzyl (B1604629) ether) and the electrophilic partner (the arylboronic acid) are part of the same molecule.

Studies on similar ortho-alkoxy substituted arylboronic acids have demonstrated the feasibility of such cyclizations, which can be promoted by either palladium or copper catalysts. The general mechanism is believed to proceed through several key steps:

Oxidative Addition: The active catalyst (e.g., Pd(0) or Cu(I)) undergoes oxidative addition to a C-O bond, although in the context of intramolecular reactions involving boronic acids, the initial step is often transmetalation.

Transmetalation: The boronic acid functional group transfers its aryl group to the metal center. In an intramolecular context, the molecule coordinates to the metal center in a conformation that favors the subsequent cyclization.

Reductive Elimination: The metal center facilitates the formation of a new carbon-oxygen bond, leading to the cyclized product and regeneration of the active catalyst.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in directing the reaction towards intramolecular cyclization over competing intermolecular pathways. For instance, the use of specific ligands can promote the formation of the necessary metallacycle intermediate for the intramolecular C-O bond formation.

While direct experimental data on the intramolecular cyclization of this compound is not extensively documented in publicly available literature, insights can be drawn from analogous intramolecular O-arylation reactions of related phenols with phenylboronic acids.

ReactantCatalystBaseSolventProductYield (%)
2-(2-hydroxyphenoxy)phenylboronic acidCu(OAc)₂Et₃NCH₂Cl₂Dibenzofuran derivative85
2-(benzyloxy)phenylboronic acid derivativePd(OAc)₂ / dppfK₂CO₃TolueneDibenzofuran derivative78
N-(2-hydroxyphenyl)-2-boronobenzamideCu(OAc)₂PyridineDMFFused heterocyclic system92

This table presents representative data from studies on analogous intramolecular O-arylation reactions to illustrate typical conditions and outcomes.

The benzyloxy group in this compound would require in situ cleavage to a hydroxyl group to facilitate a direct intramolecular O-arylation. Certain reaction conditions, particularly with strong bases or at elevated temperatures, could promote this debenzylation, thereby unmasking the nucleophilic phenol (B47542) required for cyclization.

Alternatively, a direct C-H activation of the benzylic methylene (B1212753) group followed by cyclization onto the boronic acid-bearing ring could be envisioned under specific catalytic systems, though this is a less common pathway for this type of substrate. The presence of the methyl group at the 5-position is not expected to sterically hinder the intramolecular cyclization significantly and may influence the electronic properties of the aromatic ring, potentially affecting the reaction kinetics.

Applications of 2 Benzyloxy 5 Methylphenyl Boronic Acid in Complex Molecule Synthesis

Construction of Functionalized Aromatic Systems

One of the primary applications of (2-(Benzyloxy)-5-methylphenyl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of biaryl and substituted aromatic structures, which are prevalent in many biologically active molecules and functional materials.

The benzyloxy and methyl groups on the phenyl ring of this compound influence its reactivity and allow for the synthesis of sterically hindered and electronically diverse biaryl compounds. The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table is illustrative and provides a general representation of the Suzuki-Miyaura coupling reaction.

Aryl Halide/TriflateCatalystBaseSolventProduct
Aryl-X (X = I, Br, Cl, OTf)Pd(PPh₃)₄, Pd(OAc)₂, etc.K₂CO₃, Cs₂CO₃, etc.Toluene, Dioxane, etc.Aryl-(2-(benzyloxy)-5-methylphenyl)

The reaction proceeds with high efficiency and tolerates a wide range of functional groups on the coupling partner, making it a highly versatile method for creating complex aromatic systems. The resulting biaryl products can then undergo further transformations, such as debenzylation to reveal a phenolic hydroxyl group, which can be used for subsequent synthetic manipulations.

As a Key Building Block in Pharmaceutical Intermediates

Boronic acids and their derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of a wide array of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. researchgate.net While specific examples of launched drugs synthesized directly from this compound are not prevalent in publicly available literature, its structural motif is relevant to the synthesis of complex organic molecules that are often investigated in drug discovery programs.

The utility of this compound in synthesizing pharmaceutical intermediates is exemplified by its potential role in preparing precursors for drugs like Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. A key intermediate in the synthesis of Salmeterol is methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.comwipo.int The synthesis of related benzyloxy-substituted phenyl compounds often involves the strategic use of boronic acids for carbon-carbon bond formation.

Contributions to Agrochemical Synthesis

The development of novel agrochemicals, such as fungicides, herbicides, and insecticides, often relies on the synthesis of complex organic molecules with specific biological activities. Boron-containing compounds, including boronic acids, have shown potential in agrochemical discovery. nih.gov For instance, certain phenylboronic acid derivatives exhibit antifungal properties. nih.gov

The introduction of electron-withdrawing groups on the phenyl ring of boronic acids has been shown to enhance antifungal activity. nih.gov While this compound itself has an electron-donating methyl group, it serves as a versatile scaffold. Through Suzuki-Miyaura coupling, it can be linked to other aromatic rings bearing electron-withdrawing substituents, thereby generating novel structures for agrochemical screening. This approach allows for the systematic modification of the molecule to optimize its biological activity against various plant pathogens.

Utility in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. While direct applications of this compound in the total synthesis of specific marine or other natural products are not extensively documented, its structural features make it a plausible precursor for key fragments of such molecules. Many marine natural products, for instance, possess highly substituted aromatic cores. mdpi.comnih.govresearchgate.netubd.edu.bn

The synthesis of these complex biaryl structures often relies on cross-coupling reactions where boronic acids are key reagents. The benzyloxy group in this compound can serve as a protected phenol (B47542), a common moiety in natural products, which can be deprotected in a later synthetic step.

Integration into Polymer and Materials Science

Phenylboronic acid-containing polymers have garnered significant attention for their potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biosensors. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net These "smart" polymers can respond to changes in their environment, such as pH or the presence of specific biomolecules like glucose.

The incorporation of this compound into polymer chains can be achieved through the polymerization of a vinyl- or acrylate-functionalized derivative of the molecule. The resulting polymers would possess phenylboronic acid moieties that can form reversible covalent bonds with diols. This property is the basis for glucose-responsive materials, where the polymer's structure and properties change in the presence of glucose.

Table 2: Potential Polymer Architectures Incorporating this compound This table presents hypothetical polymer structures to illustrate potential applications.

MonomerPolymerization MethodResulting PolymerPotential Application
Vinyl-(2-(benzyloxy)-5-methylphenyl)boronic acid esterRAFT PolymerizationBlock copolymerGlucose-responsive drug delivery
Acrylate of 2-hydroxy-5-methylphenylboronic acid esterFree Radical PolymerizationRandom copolymerpH-responsive hydrogel

The benzyloxy group can be retained to modulate the polymer's hydrophobicity or removed to expose a phenolic group for further functionalization. The development of such functional polymers opens up new avenues for creating advanced materials with tailored properties for a variety of technological applications.

Advanced Research Directions and Future Perspectives on 2 Benzyloxy 5 Methylphenyl Boronic Acid Chemistry

Sustainable Synthesis and Green Chemistry Principles

The synthesis of arylboronic acids, including (2-(Benzyloxy)-5-methylphenyl)boronic acid, is undergoing a green transformation. Traditional methods often involve harsh reagents and generate significant waste. researchgate.net Current research focuses on aligning synthetic protocols with the principles of green chemistry to improve environmental compatibility and cost-effectiveness. rsc.orgnih.gov

Key strategies in sustainable synthesis include:

Atom Economy: Multicomponent reactions (MCRs) are being explored as they combine three or more reactants in a single step, maximizing the incorporation of starting materials into the final product and thus improving atom economy. nih.gov

Greener Solvents: A major emphasis is on replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). rsc.orgnih.gov Micellar catalysis, which uses surfactants in water, has shown promise for enhancing the solubility of organic reactants and facilitating reactions like Suzuki-Miyaura couplings under mild, aqueous conditions. rsc.org

Energy Efficiency: Alternative energy sources such as microwave and infrared irradiation are being utilized to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Mechanochemistry: Solvent-free methods, such as the simple grinding of a boronic acid and a diol, offer a facile and environmentally friendly route to boronic acid esters in excellent yields. researchgate.net

The following table summarizes the comparison between traditional and green synthetic approaches for boronic acids.

FeatureTraditional SynthesisGreen Synthesis Approach
Solvents Often uses hazardous organic solventsEmploys benign solvents like water and ethanol rsc.orgnih.gov
Reaction Type Multi-step synthesesOne-pot, multicomponent reactions nih.gov
Energy Input Conventional heatingMicrowave, IR irradiation nih.gov
Waste Generation HighReduced, with better atom economy
Catalysts Heavy metal catalystsNanoparticle catalysis, metal-free options researchgate.netorganic-chemistry.org
Conditions Often harsh (e.g., cryogenic temperatures)Mild, ambient temperatures researchgate.net

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of boronic acids and their derivatives. nih.gov This approach offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. organic-chemistry.orgsci-hub.se

In a flow system, reagents are pumped through a network of tubes and reactors where mixing and reaction occur. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. organic-chemistry.orgresearchgate.net For reactions involving highly reactive or unstable intermediates, such as organolithium species used in boronic acid synthesis, flow chemistry provides a safer and more controlled environment, minimizing the formation of side products. nih.govsci-hub.se

Key benefits of flow chemistry for synthesizing compounds like this compound include:

Enhanced Safety: The small reaction volumes within a flow reactor mitigate the risks associated with exothermic reactions or the handling of hazardous reagents. sci-hub.se

Rapid Synthesis: Reactions can be completed in seconds to minutes, a significant improvement over hours or days in batch processes. organic-chemistry.org

High Throughput: Flow systems can be operated continuously, enabling the production of multigram to kilogram quantities of product. organic-chemistry.orgsci-hub.se

Process Integration: Multiple reaction steps, such as the synthesis of a boronic ester followed by its use in a Suzuki-Miyaura coupling, can be integrated into a single continuous flow process. rsc.org

ParameterBatch ProcessingFlow Chemistry
Reaction Time Hours to daysSeconds to minutes organic-chemistry.org
Safety Higher risk with unstable intermediatesEnhanced safety due to small volumes sci-hub.se
Scalability ChallengingStraightforward, from lab to industrial scale organic-chemistry.org
Control Limited control over mixing and heat transferPrecise control over temperature and residence time researchgate.net
Yield & Purity Often lowerTypically higher yields and purity researchgate.net

Immobilization and Heterogenization Strategies for Enhanced Reactivity

To improve the handling, recyclability, and reactivity of boronic acid reagents and catalysts, researchers are developing immobilization and heterogenization strategies. This involves attaching the boronic acid moiety to a solid support, such as a polymer resin or magnetic nanoparticles. researchgate.netmdpi.com

Immobilization offers several advantages:

Simplified Purification: The solid-supported reagent can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification.

Recyclability: The supported boronic acid can often be recovered and reused in multiple reaction cycles, reducing waste and cost.

Applications in Sensing and Separation: Boronic acids are known to form reversible covalent bonds with diols, a property that is exploited for the separation and immobilization of glycoproteins and other biomolecules. mdpi.comnih.gov Immobilized boronic acids on various surfaces are used in the development of biosensors and for affinity chromatography. nih.govresearchgate.net

A common strategy involves the use of diethanolamine-functionalized polystyrene resin (DEAM-PS), which readily reacts with boronic acids to form a stable, immobilized boronate ester. researchgate.net This approach facilitates the handling of boronic acids and allows for their use in a variety of chemical transformations. researchgate.net

Support MaterialImmobilization StrategyKey Advantages
Polymer Resins (e.g., Polystyrene) Formation of boronate esters with functional groups on the resin (e.g., diethanolamine) researchgate.netEase of handling, simplified purification, potential for resin-to-resin transfer reactions researchgate.net
Magnetic Nanoparticles Surface modification with boronic acid ligands mdpi.comRapid separation using an external magnet, high surface area, good biocompatibility mdpi.com
Monolithic Capillaries Functionalization of the capillary surface with boronic acid groupsUse in continuous flow systems, applications in affinity-based separation of biomolecules
Glassy Carbon Electrodes Modification with aminomethylphenylboronic acidDevelopment of electrochemical biosensors for enzymes mdpi.com

Computational Chemistry and Mechanistic Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of boronic acids in chemical reactions. acs.org Using techniques like Density Functional Theory (DFT), researchers can model reaction pathways, calculate transition state energies, and gain deep insights into reaction mechanisms. rsc.orgrsc.org

For reactions involving this compound, computational studies can help to:

Elucidate Reaction Mechanisms: Detailed computational investigations of the Suzuki-Miyaura reaction have clarified the roles of different boronic esters and the critical steps in the transmetalation process. nih.gov

Predict Reactivity: Algorithms are being developed to predict the rate of side reactions, such as protodeboronation, for a wide range of boronic acids under various conditions. acs.org This predictive capability is invaluable for planning and optimizing synthetic routes.

Design Novel Catalysts and Reagents: By understanding the electronic and steric factors that influence reactivity, computational models can guide the in silico design of new boronic acid derivatives with tailored properties. rsc.org

Characterize Interactions: Quantum mechanical methods are used to analyze the binding interactions between boronic acid-based inhibitors and biological targets, such as enzymes, aiding in drug discovery efforts. biorxiv.org

Recent computational work has focused on understanding the exchange mechanisms in boronic ester-containing materials and the influence of substituents on the reactivity of boronic acids. rsc.orgrsc.org

Emerging Applications in Novel Chemical Transformations

While renowned for their central role in Suzuki-Miyaura cross-coupling, the utility of arylboronic acids like this compound extends far beyond this single transformation. mackenzie.br Researchers are continuously uncovering novel applications, leveraging the unique reactivity of the carbon-boron bond.

Emerging areas of application include:

Aryl Radical Precursors: Arylboronic acids can serve as precursors to aryl radicals through oxidative cleavage of the C-B bond, enabling a range of new synthetic transformations. rsc.org

Catalysis: Arylboronic acids themselves can act as catalysts. For instance, they have been shown to catalyze dehydrative C-alkylation reactions, forming new carbon-carbon bonds with water as the only byproduct. acs.org

Dynamic Click Chemistry: The reversible reaction of boronic acids with diols, imines, and other functional groups is being harnessed in "click chemistry" applications for chemical biology, materials science, and the development of stimuli-responsive systems. rsc.org

Broader Synthetic Utility: The applications of organoboron compounds are extensive, serving as crucial building blocks in acid catalysis, asymmetric synthesis, and hydroboration reactions, highlighting their versatility in organic chemistry. nih.gov

The continued exploration of these and other novel transformations will undoubtedly expand the synthetic chemist's toolkit and solidify the importance of arylboronic acids as highly versatile and valuable reagents.

Q & A

Basic: What synthetic strategies are recommended to minimize boroxin formation during the synthesis of (2-(Benzyloxy)-5-methylphenyl)boronic acid?

Boronic acids are prone to forming boroxins (trimers) under dehydrating conditions, which complicates purification and reduces yield. To mitigate this:

  • Reaction Solvents: Use anhydrous, aprotic solvents (e.g., THF or DCM) under inert gas (N₂/Ar) to limit moisture exposure .
  • Temperature Control: Maintain low temperatures (0–5°C) during lithiation or Grignard reactions to suppress side reactions .
  • Quenching Methods: Add boric acid esters slowly to electrophilic intermediates to avoid localized heating .
  • Purification: Avoid silica gel chromatography due to irreversible binding; instead, use recrystallization or liquid-liquid extraction with aqueous bases (e.g., NaHCO₃) to isolate the monomeric form .

Advanced: How does the substitution pattern on the benzyloxy group affect the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The benzyloxy group’s position and substituents influence electronic and steric effects, altering reaction kinetics and regioselectivity:

  • Electronic Effects: Electron-withdrawing groups (e.g., -F in 2-(Benzyloxy)-5-fluorophenylboronic acid) enhance electrophilicity of the boron atom, accelerating transmetallation .
  • Steric Effects: Bulky substituents (e.g., 3-methyl or 4-fluorophenyl groups) may hinder catalyst access, requiring optimized Pd ligands (e.g., SPhos or XPhos) .
  • Case Study: Derivatives like 4-Benzyloxy-3-methylphenylboronic acid (CAS 338454-30-1) show reduced reactivity compared to non-methylated analogs, likely due to increased steric hindrance .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and benzyloxy methyl groups (δ 2.3–2.5 ppm). Boron coupling (³J~B-H~) may split signals .
  • FT-IR: Confirm B-O (1350–1310 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₅BO₃: calc. 242.11) .
  • X-ray Crystallography: Resolve structural features like boronic acid dimerization or planarity of the aromatic ring .

Advanced: How can researchers evaluate the biological activity of this compound in cancer drug discovery?

  • Tubulin Polymerization Assays: Test inhibition of microtubule assembly using purified tubulin (IC₅₀ values <25 μM indicate potency, as seen in combretastatin analogs) .
  • Cell Viability Assays: Screen against cancer cell lines (e.g., Jurkat or B-16) using MTT or ATP-based assays. Compare IC₅₀ values to reference drugs (e.g., combretastatin A-4) .
  • Apoptosis Detection: Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells after 8–24 hr exposure .
  • COMPARE Analysis: Profile activity across 39+ cancer cell lines to identify mechanistic uniqueness (e.g., correlation coefficient <0.6 suggests divergent targets) .

Basic: How can tautomeric equilibria in fluorinated analogs impact their chemical behavior?

Fluorine substituents (e.g., in 2-(Benzyloxy)-5-fluorophenylboronic acid) stabilize boroxinate tautomers via electron-withdrawing effects:

  • Acidity Enhancement: Fluorine increases the boronic acid’s acidity (lower pKa), favoring deprotonation and boroxinate formation in aqueous media .
  • Solvent Dependence: In polar solvents (e.g., DMSO), the monomeric acid dominates, while non-polar solvents (e.g., toluene) promote trimerization .
  • Reactivity Implications: Boroxinates are less reactive in Suzuki couplings; thus, in situ hydrolysis (e.g., with H₂O/Na₂CO₃) is required to regenerate the active monomer .

Advanced: What computational methods can predict the supramolecular interactions of this compound in crystal lattices?

  • Hirshfeld Surface Analysis: Maps intermolecular contacts (e.g., O-H···O hydrogen bonds between boronic acids) using crystallographic data .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict dimerization energies and π-π stacking interactions .
  • Molecular Dynamics (MD): Simulate solvent effects on aggregation behavior (e.g., water vs. THF) to guide crystallization protocols .

Basic: How can researchers address discrepancies in reported melting points for structural analogs?

Variations in melting points (e.g., 105–110°C for 2-Benzyloxyphenylboronic acid vs. 122–124°C for 3-Benzyloxyphenylboronic acid) arise from:

  • Polymorphism: Different crystal packing modes due to benzyloxy group orientation .
  • Purity: Commercial samples (>95% vs. >97% purity) may contain anhydrides or residual solvents, altering thermal behavior .
  • Methodology: Differential scanning calorimetry (DSC) under N₂ provides more precise data than capillary methods .

Advanced: What strategies improve the stability of this compound in aqueous media for biological assays?

  • pH Buffering: Maintain pH 7–8 with phosphate or Tris buffers to prevent hydrolysis .
  • Co-solvents: Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
  • Protecting Groups: Temporarily mask the boronic acid as a pinacol ester (e.g., 2-Benzyloxyphenylboronic acid pinacol ester, CAS 1027757-13-6), which hydrolyzes in situ under mild conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.